2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate
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Overview
Description
2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones or aldehydes with appropriate reagents.
Alkylation: The benzofuran core is then alkylated with 1-bromo-2-propanone to introduce the propan-2-yl group.
Amination: The resulting intermediate undergoes amination with an appropriate amine to form the desired amino compound.
Acetylation: Finally, the amino compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development due to its biological activities.
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with various biological targets, leading to its diverse biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-oxoethyl acetate include other benzofuran derivatives, such as:
2-Benzoylbenzo[b]furans: Known for their biological activities and used in medicinal chemistry.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
Compared to these similar compounds, this compound is unique due to its specific structural features and the presence of the acetate group, which may influence its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
[2-[1-(1-benzofuran-2-yl)propan-2-ylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(16-15(18)9-19-11(2)17)7-13-8-12-5-3-4-6-14(12)20-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZVDYPVJBEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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